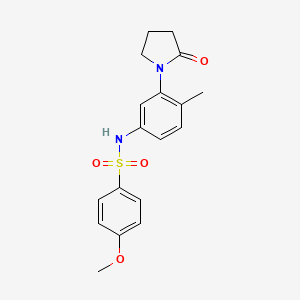
4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, identified by its CAS number 941889-68-5, is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its structural characteristics and biological activity, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C19H20N2O3, with a molecular weight of approximately 324.37 g/mol. The structure features a methoxy group, a pyrrolidine ring, and a benzenesulfonamide moiety, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. In particular, derivatives containing the methoxy group have shown efficacy against pathogens such as Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | E. coli | Significant |
| Compound B | C. albicans | Moderate |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of this compound are also under investigation. Studies involving phenyl sulfonamide derivatives have shown promising results in inhibiting cell proliferation across various cancer cell lines, including those resistant to conventional chemotherapeutics . The mechanism often involves disruption of microtubule dynamics and cell cycle arrest.
Table 2: Anticancer Activity Evaluation
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HT-29 (Colon Carcinoma) | X µM | Microtubule disruption |
| Study 2 | MCF7 (Breast Carcinoma) | Y µM | Cell cycle arrest in G2/M phase |
| This Compound | TBD | TBD | TBD |
Case Studies
A notable case study involved the evaluation of related phenyl sulfonamide derivatives in chick chorioallantoic membrane (CAM) assays. These studies demonstrated that certain derivatives could effectively inhibit angiogenesis and tumor growth while exhibiting low toxicity levels .
Example Case Study
In a comparative study, several sulfonamide derivatives were tested for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell growth, suggesting that modifications in the molecular structure could enhance biological activity.
属性
IUPAC Name |
4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-6-14(12-17(13)20-11-3-4-18(20)21)19-25(22,23)16-9-7-15(24-2)8-10-16/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIIIRCRWKHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














